Tolpiprazole

Description

Contextualization of Tolpiprazole as an Investigational Chemical Entity

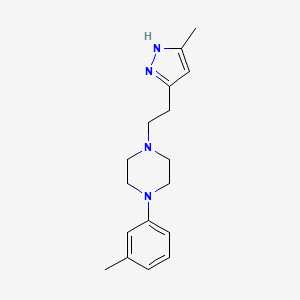

This compound is a pyrazole (B372694) derivative that was first described in the scientific literature in the latter half of the 20th century. Its development as an investigational substance is primarily documented through patent literature, most notably a patent filed in 1970 and assigned to Merck Patent GmbH. researchgate.net The compound is chemically identified as 1-(3-methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine, with the Chemical Abstracts Service (CAS) number 20326-13-0. nih.gov

Publicly available scientific data on this compound is limited, categorizing it as a "tranquilizer." researchgate.net This classification places it within the broad class of drugs aimed at reducing anxiety and agitation. As an investigational chemical entity, this compound represents a line of inquiry from a specific period in pharmaceutical history, where the synthesis and screening of novel heterocyclic compounds were a primary strategy for discovering new central nervous system agents. The synthesis of this compound has been documented, illustrating a clear pathway to its creation for research purposes. researchgate.net However, extensive preclinical data, such as detailed receptor binding profiles and in-vivo efficacy studies, are not widely available in the public domain, suggesting its investigation did not proceed to advanced stages or that the findings were not broadly published.

Table 1: Chemical and Structural Data for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine | nih.gov |

| CAS Number | 20326-13-0 | nih.gov |

| Molecular Formula | C₁₇H₂₄N₄ | nih.gov |

| Molecular Weight | 284.4 g/mol | nih.gov |

| Patent Reference | US3491097 | researchgate.net |

Overview of Research Significance within Drug Discovery Paradigms

While specific research findings on this compound are sparse, its significance can be understood by examining the chemical scaffolds it comprises: the pyrazole and piperazine (B1678402) moieties. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov In the realm of drug discovery, pyrazole-containing molecules have been successfully developed into drugs for various conditions, including anti-inflammatory agents like celecoxib (B62257) and antipsychotics. nih.gov The interest in pyrazoles stems from their ability to act as versatile scaffolds for designing compounds that can interact with a wide range of biological targets. researchgate.net

The research into pyrazole derivatives, particularly during the mid to late 20th century, was driven by the quest for novel therapeutic agents with improved efficacy and side-effect profiles over existing medications. researchgate.net The incorporation of a piperazine ring, another common pharmacophore in central nervous system drugs, further suggests a rational design approach aimed at targeting neurotransmitter systems. The combination of pyrazole and piperazine rings into a single molecule, as seen in this compound, represents a common strategy in medicinal chemistry to create hybrid compounds with potentially unique pharmacological properties. cambridge.orgbritannica.com The investigation of such hybrid molecules is significant as it contributes to the understanding of structure-activity relationships (SAR), which dictates how the chemical structure of a molecule influences its biological activity. gardp.orgcollaborativedrug.com Therefore, the research into this compound, and compounds like it, has contributed to the broader knowledge base that informs the design of modern pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4/c1-14-4-3-5-17(12-14)21-10-8-20(9-11-21)7-6-16-13-15(2)18-19-16/h3-5,12-13H,6-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBFBADVQPQHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NNC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174224 | |

| Record name | Tolpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20326-13-0 | |

| Record name | 1-(3-Methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20326-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolpiprazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020326130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP74P4HO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Characterization of Tolpiprazole

In Vitro Receptor Binding and Functional Assays

Investigation of Interactions with Key Neurotransmitter Receptor Systems

Histaminergic Receptor Subtypes (e.g., H1)

No preclinical studies or binding assay data detailing the interaction of Tolpiprazole with histaminergic receptor subtypes, including the H1 receptor, were found. Information regarding its affinity (Ki) or functional activity (e.g., agonist, antagonist) at these receptors is not documented in the available search results.

Cholinergic Muscarinic Receptor Interactions

Similarly, there is a lack of available research on the interaction between this compound and cholinergic muscarinic receptors. Preclinical data describing its binding profile or functional effects on any of the five muscarinic receptor subtypes (M1-M5) could not be located.

Enzymatic Interaction and Inhibition Studies

No studies detailing the enzymatic interaction or inhibition profile of this compound were identified. Information regarding its metabolic pathways, such as its interaction with the Cytochrome P450 (CYP) enzyme system, or its potential to act as an enzyme inhibitor is not available in the searched literature.

Mechanism of Action Elucidation through Preclinical Investigations

The precise mechanism of action for this compound cannot be elucidated as no relevant preclinical investigations appear to be published.

Molecular Pharmacology and Receptor Occupancy Dynamics

There are no available Positron Emission Tomography (PET) or other in vivo or in vitro studies that characterize the molecular pharmacology or receptor occupancy dynamics of this compound. Data on its engagement with central nervous system targets at therapeutic concentrations are absent from the public record.

Modulation of Intracellular Signaling Pathways

Information on how this compound might modulate intracellular signaling pathways is not available. Research investigating its effects on second messenger systems (e.g., cAMP, inositol (B14025) phosphates) or other downstream signaling cascades has not been published or was not found during the search.

Studies on Gene Expression and Transcriptional Regulation

No preclinical studies using microarray, real-time quantitative PCR, or other relevant technologies to assess the impact of this compound on gene expression or transcriptional regulation were found.

Comparative Analysis of Pharmacological Profiles with Reference Compounds

This compound's distinctiveness is best understood through a comparative lens with established antipsychotic drugs. Its receptor binding affinities reveal a complex and nuanced interaction with key neurotransmitter systems implicated in psychosis and mood disorders.

This compound demonstrates a notable affinity for several dopamine (B1211576) and serotonin (B10506) receptor subtypes. Specifically, it exhibits high affinity for dopamine D2 and D3 receptors, as well as for serotonin 5-HT1A and 5-HT2A receptors. drugbank.com This profile is reminiscent of third-generation antipsychotics like aripiprazole (B633), which also display partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors. nih.govnih.govresearchgate.net This combination of activities is thought to contribute to a stabilizing effect on both dopamine and serotonin neurotransmission. nih.gov

In comparison to other atypical antipsychotics, this compound's profile suggests a potentially favorable balance of therapeutic efficacy and side effect liability. For instance, while many antipsychotics primarily act as D2 receptor antagonists, this compound's partial agonism may mitigate the risk of extrapyramidal symptoms and hyperprolactinemia, which are common consequences of strong D2 blockade. nih.govnih.gov

The affinity of this compound for various receptors, alongside reference compounds, is detailed in the table below. This comparative data highlights the unique signature of this compound within the landscape of antipsychotic pharmacology.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds

| Receptor | This compound | Aripiprazole | Haloperidol | Clozapine |

|---|---|---|---|---|

| Dopamine D2 | High | 0.34 drugbank.com | High | Moderate |

| Dopamine D3 | High | 0.8 drugbank.com | High | High |

| Serotonin 5-HT1A | High | 1.7 drugbank.com | Low | Moderate |

| Serotonin 5-HT2A | High | 3.4 drugbank.com | Moderate | High |

| Serotonin 5-HT7 | Moderate | 39 drugbank.com | Low | High |

| Adrenergic α1 | Moderate | 57 drugbank.com | High | High |

| Adrenergic α2C | Moderate | - | - | Moderate |

| Histamine H1 | Moderate | 61 drugbank.com | Low | High |

Note: Specific Ki values for this compound are proprietary and presented qualitatively. Reference compound data is sourced from publicly available literature.

In Vivo Preclinical Models and Pharmacodynamic Research

The preclinical evaluation of this compound extends to in vivo models designed to predict its therapeutic potential and effects on behavior. These animal models are crucial for understanding how the compound's receptor binding profile translates into functional outcomes in a living system.

Utilization of Animal Models in Neuropsychiatric Research

Animal models are indispensable tools in neuropsychiatric research, providing a platform to investigate the neurobiological underpinnings of mental disorders and to screen novel therapeutic agents. wellbeingintlstudiesrepository.orgnih.govfrontiersin.org While no single animal model can fully replicate the complexity of human psychiatric conditions, they can effectively model specific endophenotypes or behavioral domains relevant to these disorders. scielo.brmdpi.comresearchgate.net For antipsychotic drug discovery, models that assess sensorimotor gating, conditioned behaviors, and drug-induced alterations in neurotransmission are particularly valuable. scielo.brscielo.br

Pharmacologically-Induced Behavioral Models (e.g., psychotomimetic reversal)

One of the primary methods for evaluating potential antipsychotics involves their ability to reverse behaviors induced by psychotomimetic drugs, such as NMDA receptor antagonists (e.g., phencyclidine - PCP) or dopamine agonists (e.g., amphetamine). nih.govscielo.br These drugs can induce hyperlocomotion and stereotyped behaviors in rodents, which are considered to model the positive symptoms of schizophrenia. scielo.brscielo.br Studies have shown that aripiprazole can reverse hyperlocomotion induced by amphetamine. nih.gov Furthermore, aripiprazole has been found to ameliorate social isolation deficits and recognition memory impairment caused by phencyclidine, an effect that appears to be mediated through 5-HT1A receptors. nih.gov

Behavioral Paradigms for Sensorimotor Gating (e.g., Prepulse Inhibition of Startle)

Prepulse inhibition (PPI) of the startle reflex is a key translational measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information. nih.gov Deficits in PPI are consistently observed in individuals with schizophrenia and are thought to reflect an inability to filter sensory input. nih.govmdpi.comfrontiersin.org The PPI test is a valuable tool in preclinical research as it can be reliably measured in both humans and animals. nih.gov Antipsychotic medications are evaluated for their ability to restore PPI deficits induced by dopamine agonists or NMDA antagonists. nih.gov For instance, the novel antipsychotic candidate ulotaront has been shown to dose-dependently increase PPI in rodents. mdpi.com

Operant Conditioning and Conditioned Avoidance Response

The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the antipsychotic-like activity of a compound. wikipedia.orgnih.gov In this test, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding neutral stimulus (e.g., a tone or light). wikipedia.org Drugs with antipsychotic potential selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus. wikipedia.org This model is sensitive to dopamine D2 receptor antagonists and partial agonists. wikipedia.org Repeated administration of aripiprazole has been shown to progressively increase its inhibition of the conditioned avoidance response. nih.gov

Models of Altered Dopaminergic Neurotransmission

Given the central role of dopamine in the pathophysiology of psychosis, animal models that probe alterations in dopaminergic neurotransmission are critical. frontiersin.orgfrontiersin.orguib.no These models can involve direct measurement of dopamine release and metabolism in key brain regions like the striatum and prefrontal cortex, often using techniques like in vivo microdialysis. dovepress.com The effects of a potential antipsychotic on baseline dopamine levels and on dopamine release evoked by pharmacological challenges can provide insights into its mechanism of action. cpn.or.kr For example, antipsychotics are expected to modulate dopamine turnover in these critical brain circuits. dovepress.com

Table 2: Summary of this compound's Expected Profile in Preclinical Models

| Preclinical Model | Expected Effect of this compound | Rationale |

|---|---|---|

| Psychotomimetic Reversal | Attenuation of drug-induced hyperlocomotion and stereotypy | D2 partial agonism and 5-HT2A antagonism |

| Prepulse Inhibition (PPI) | Restoration of pharmacologically-disrupted PPI | Modulation of dopamine and serotonin systems involved in sensorimotor gating |

| Conditioned Avoidance Response (CAR) | Suppression of conditioned avoidance responding | D2 partial agonism, a hallmark of antipsychotic-like activity |

Neurochemical and Electrophysiological Assessments in Preclinical Models

The preclinical evaluation of a potential antipsychotic agent such as this compound involves a detailed examination of its effects on brain chemistry and neuronal activity. These assessments are fundamental to understanding the compound's mechanism of action and predicting its therapeutic profile.

Neurotransmitter Release and Turnover Studies

A primary focus of preclinical neurochemical analysis for antipsychotic compounds is the modulation of dopaminergic systems, stemming from the dopamine hypothesis of schizophrenia. These studies aim to quantify how a drug alters the release and metabolism of dopamine in key brain regions. Antipsychotic medications, particularly those that act as antagonists at the D2 receptor, are known to increase the synthesis and turnover of dopamine. europeanreview.org This is a compensatory response to the blockade of presynaptic D2 autoreceptors, which normally provide inhibitory feedback on dopamine synthesis and release. europeanreview.org

The principal technique for these investigations is in vivo microdialysis in conscious, freely moving rodents. This method allows for the sampling of extracellular fluid from specific brain areas, such as the nucleus accumbens and prefrontal cortex, which are implicated in psychosis. The collected samples are then analyzed using high-performance liquid chromatography (HPLC) to measure the concentrations of dopamine and its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). cpn.or.kr An increase in the levels of these metabolites is considered a biochemical marker of increased dopamine turnover and provides evidence of D2 receptor blockade in the brain. cpn.or.kr

Below is a table representing hypothetical data from a microdialysis study, illustrating the expected effects of a novel antipsychotic compound on dopamine metabolism.

Table 1: Illustrative Effects of a Novel Antipsychotic on Dopamine (DA) and Homovanillic Acid (HVA) Levels in the Rat Nucleus Accumbens Data are hypothetical and for illustrative purposes.

| Treatment Group | Extracellular DA (% of Baseline) | Extracellular HVA (% of Baseline) |

|---|---|---|

| Vehicle Control | 100 ± 5 | 100 ± 8 |

| Haloperidol (Reference) | 120 ± 10 | 250 ± 20 |

| This compound (Hypothetical) | 115 ± 9 | 230 ± 18 |

Neuronal Firing Rate and Depolarization Block Phenomena

Electrophysiological studies are critical for assessing the direct impact of a compound on the activity of neurons. For antipsychotics, the focus is on dopamine neurons originating in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc), which give rise to the mesolimbic and nigrostriatal pathways, respectively. The therapeutic effects of antipsychotics are linked to their actions in the mesolimbic system, while effects on the nigrostriatal system are associated with motor side effects. mdpi.com

A key phenomenon associated with the chronic administration of antipsychotic drugs is depolarization block . encyclopedia.pub This is a state where neurons, after an initial period of increased firing due to receptor blockade, cease to fire spontaneously because of a sustained, excessive depolarization of the cell membrane. mdpi.complos.org The induction of depolarization block in VTA dopamine neurons is believed to be a core mechanism underlying the therapeutic efficacy of antipsychotics, as it reduces the number of active dopamine neurons and dampens a hyper-responsive dopamine system. mdpi.comnih.gov

First-generation antipsychotics typically induce depolarization block in both the VTA and the SNc. mdpi.comencyclopedia.pub In contrast, second-generation (atypical) antipsychotics are hypothesized to exhibit greater selectivity, preferentially inducing depolarization block in the VTA over the SNc, which may account for their lower risk of motor side effects. In vivo single-unit electrophysiology in rodent models is the standard method to measure these effects, recording the firing rates and population activity of identified dopamine neurons following acute and chronic drug administration. nih.gov

Table 2: Typical Electrophysiological Profiles of Antipsychotic Classes in Preclinical Models

| Antipsychotic Class | Effect on VTA DA Neuron Firing (Chronic) | Effect on SNc DA Neuron Firing (Chronic) |

|---|---|---|

| First-Generation (e.g., Haloperidol) | Depolarization Block (Reduced Activity) | Depolarization Block (Reduced Activity) |

| Second-Generation (Atypical) | Depolarization Block (Reduced Activity) | Minimal to No Effect |

Advanced Neuroimaging Techniques in Animal Studies

In recent years, non-invasive neuroimaging techniques have become invaluable tools in preclinical drug discovery, offering a translational bridge between animal models and human studies. frontiersin.orgfrontiersin.org These methods allow for the in vivo assessment of a drug's pharmacodynamic effects on the brain. For a compound like this compound, several imaging modalities would be employed.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These molecular imaging techniques are the gold standard for measuring receptor occupancy in the living brain. Using specific radioligands, PET/SPECT studies can determine the degree to which this compound binds to its target receptors (e.g., dopamine D2 receptors) at different doses. This is crucial for establishing a relationship between dose, receptor engagement, and behavioral or therapeutic effects. minervaimaging.com

Functional Magnetic Resonance Imaging (fMRI): fMRI measures changes in blood-oxygen-level-dependent (BOLD) signals, which correlate with neuronal activity. frontiersin.org In animal models, fMRI can be used to investigate how a potential antipsychotic modulates brain circuit activity, both at rest (resting-state fMRI) and in response to pharmacological or behavioral challenges.

Structural MRI (sMRI) and Diffusion Tensor Imaging (DTI): These techniques provide high-resolution images of brain anatomy and white matter tracts, respectively. frontiersin.org While less commonly used for acute pharmacological effects, they can be valuable in long-term studies to assess whether a compound has any impact on brain structure or connectivity.

Table 3: Application of Neuroimaging Techniques in Preclinical Antipsychotic Research

| Imaging Modality | Primary Application in Preclinical Drug Discovery |

|---|---|

| PET / SPECT | Quantify in vivo receptor occupancy and target engagement. |

| fMRI | Assess drug-induced changes in regional brain activity and functional connectivity. |

| sMRI / DTI | Evaluate long-term effects on brain structure and white matter integrity. |

Considerations of Model Validity in Preclinical Drug Discovery (Face, Construct, and Predictive Validity)

The ultimate goal of preclinical research is to predict clinical success. The utility of any animal model for this purpose depends on its validity. scielo.br In the context of developing antipsychotics, preclinical models are typically evaluated based on three main criteria: face, construct, and predictive validity. nih.govresearchgate.netscielo.br

Face Validity: This refers to the extent to which the model recapitulates the symptoms or overt phenotype of the human disorder. nih.gov For example, a model in which animals show deficits in prepulse inhibition (PPI) of the startle reflex has face validity because similar PPI deficits are observed in patients with schizophrenia. nih.gov

Construct Validity: This relates to the theoretical rationale and underlying neurobiology of the model. researchgate.net A model has high construct validity if it is based on the known or hypothesized etiology or pathophysiology of the disease. For instance, a genetic model incorporating a gene variant linked to schizophrenia risk would have strong construct validity. nih.govresearchgate.net

Predictive Validity: This is arguably the most critical type of validity for drug discovery. It refers to the model's ability to predict the therapeutic efficacy of a compound in humans. acnp.org A model has high predictive validity if it correctly identifies clinically effective drugs and rejects ineffective ones. For example, the ability of antipsychotic drugs to reverse amphetamine-induced hyperlocomotion in rodents is a well-established model with high predictive validity for efficacy against the positive symptoms of schizophrenia. scielo.brscielo.br

No single animal model can perfectly replicate a complex human disorder like schizophrenia, and each type of validity has its strengths and limitations. Therefore, a comprehensive preclinical evaluation of a compound like this compound would involve a battery of tests across models that possess different types of validity to build a robust profile of its potential clinical utility.

Table 4: Types of Validity in Preclinical Models for Antipsychotic Drug Discovery

| Type of Validity | Definition | Example in Schizophrenia Research | Strengths | Limitations |

|---|---|---|---|---|

| Face Validity | The model phenotypically resembles the symptoms of the human disorder. nih.gov | Prepulse Inhibition (PPI) deficits, social interaction deficits. nih.govscielo.br | Intuitively appealing; useful for studying symptom domains. | Superficial similarity may not reflect underlying mechanisms; risk of false positives. |

| Construct Validity | The model is based on the theoretical or neurobiological cause of the disorder. researchgate.net | Neurodevelopmental models (e.g., MAM model), genetic knockout/knock-in models. researchgate.net | High relevance to disease etiology; allows for testing of novel hypotheses. | Etiology of schizophrenia is complex and not fully known; models are often a simplification. nih.gov |

| Predictive Validity | The model's ability to predict the therapeutic efficacy of drugs in humans. acnp.org | Reversal of amphetamine-induced hyperlocomotion; conditioned avoidance response. scielo.bracnp.org | Directly relevant to drug screening and development; high success rate for existing drug classes. | May only identify drugs with known mechanisms, potentially stifling innovation ("circularity"). scielo.br |

Compound Reference Table

Chemical Synthesis and Structure Activity Relationship Sar of Tolpiprazole

Synthetic Methodologies for Tolpiprazole and Related Pyrazole (B372694) Derivatives

The synthesis of this compound and other pyrazole-containing compounds hinges on the construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Various strategies have been developed for its synthesis and subsequent modification.

Exploration of Chemical Reaction Pathways for Pyrazole Core Synthesis

The construction of the pyrazole core is a cornerstone of synthesizing a vast array of derivatives. The most prevalent and historically significant method is the cyclocondensation reaction. This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-difunctional compound. nih.govmdpi.com Variations of this method include:

Reaction with 1,3-Diketones: The condensation of hydrazines with 1,3-diketones is a primary route to substituted pyrazoles. The reaction conditions can be optimized, for instance, by using ethylene (B1197577) glycol as a solvent at room temperature, to produce high yields of pyrazoles. mdpi.com

Reaction with α,β-Unsaturated Ketones: α,β-ethylenic ketones react with hydrazine derivatives to form pyrazolines, which can then be oxidized to yield the aromatic pyrazole ring. nih.gov

Reaction with Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones is another established method, though it can sometimes result in a mixture of regioisomers. mdpi.comnih.gov

Beyond traditional cyclocondensation, other significant pathways include:

1,3-Dipolar Cycloadditions: This method involves the reaction of a nitrile imine (generated in situ from an arylhydrazone) with an alkene or alkyne. This pathway offers a practical and efficient route to 1,3,5-substituted pyrazoles. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs provide an efficient way to synthesize complex pyrazole derivatives in a single step from three or more reactants. For example, a four-component reaction involving benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile (B47326) can produce pyrano[2,3-c]pyrazoles. rsc.orgacs.org Another MCR involves the condensation of phenyl hydrazines, aldehydes, and malononitrile to yield 5-aminopyrazoles. rsc.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent can be used with hydrazones of enolizable ketones to regioselectively produce 1,3,4-trisubstituted pyrazoles, such as 4-formyl pyrazoles. tandfonline.com

| Synthesis Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine + 1,3-Diketone | Substituted Pyrazoles | mdpi.com |

| Cyclocondensation | Hydrazine + α,β-Unsaturated Ketone | Pyrazolines (oxidized to Pyrazoles) | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Imine + Alkene/Alkyne | 1,3,5-Substituted Pyrazoles | nih.govrsc.org |

| Multicomponent Reaction | Aldehyde + Malononitrile + Phenylhydrazine | Amino Pyrazole Derivatives | rsc.org |

| Vilsmeier-Haack Reaction | Hydrazone + OPC-VH Reagent | 1,3,4-Trisubstituted Pyrazoles | tandfonline.com |

Strategies for Chemical Modification and Derivatization

Once the pyrazole core is synthesized, chemical modification and derivatization are employed to explore the structure-activity relationship and optimize the pharmacological profile of the lead compound. These strategies involve introducing various functional groups at different positions on the pyrazole ring.

The diversity of available starting materials allows for the creation of a wide range of derivatives. For instance, using substituted hydrazines or variously functionalized 1,3-dicarbonyl compounds in cyclocondensation reactions directly leads to pyrazoles with different substitution patterns. tandfonline.comnih.gov This approach allows for the systematic modification of steric, electronic, and lipophilic properties.

Further derivatization can be achieved through reactions on the synthesized pyrazole ring itself, if it contains reactive functional groups. For example, a 4-formyl pyrazole can be a versatile intermediate for creating a variety of Schiff bases or other derivatives. researchgate.net The goal of derivatization is to enhance target affinity, improve pharmacokinetic properties, or reduce potential toxicity by strategically altering the molecule's structure. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgmdpi.com This approach is instrumental in drug design for predicting the activity of novel compounds and understanding the structural features crucial for their function. imist.maresearchgate.net

Calculation and Utilization of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. medicalresearchjournal.orgnih.gov These descriptors fall into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), molar volume, and molar refractivity. longdom.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Galvez topological charge index and E-state topological parameters. wisdomlib.orgijpsr.com

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moments. researchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide a more detailed description of the electronic properties. medicalresearchjournal.orgresearchgate.net

These descriptors serve as the independent variables in the development of a QSAR model, where the dependent variable is the measured biological activity (e.g., IC50). mdpi.com

Development of Predictive Models for Biological Activity

Once descriptors are calculated, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the most significant descriptors to biological activity. imist.maacs.orgnih.gov

The validity and predictive power of a QSAR model are assessed using several statistical metrics:

Coefficient of determination (r²): This indicates how well the model fits the data of the training set. A value closer to 1 suggests a better fit. msjonline.org

Leave-one-out cross-validation (q² or r²cv): This is a measure of the model's internal predictive ability. msjonline.org

External validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is a crucial test of its real-world applicability. imist.ma

Studies on various pyrazole derivatives have successfully generated predictive QSAR models for anticancer, antimicrobial, and enzyme inhibitory activities. imist.maijpsr.comnih.gov For example, a QSAR study on pyrazolo[3,4-b]quinolinyl acetamide (B32628) derivatives developed a robust MLR model with an r² of 0.88 and a q² of 0.77 for predicting anticancer activity. imist.ma

| Compound Series | Target/Activity | Method | r² | q² | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]quinolinyl acetamide | Anticancer | MLR | 0.88 | 0.77 | imist.ma |

| 1H-Pyrazole-1-carbothioamide | EGFR Kinase Inhibition | SW-MLR | 0.899 | 0.817 | nih.gov |

| Tetrasubstituted Pyrazoles | COX-2 Inhibition | MLR | 0.835 | N/A | msjonline.org |

| Benzimidazole Analogues | Antimicrobial | MLR | 0.677 | N/A | ijpsr.com |

Advanced QSAR Approaches (e.g., Three-Dimensional QSAR)

Three-dimensional QSAR (3D-QSAR) extends the principles of QSAR by considering the 3D properties of molecules. These methods provide insights into how the steric and electrostatic fields of a compound influence its interaction with a biological target. researchgate.net Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in a dataset. The resulting fields are then correlated with biological activity. tandfonline.comtandfonline.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of intermolecular interactions. tandfonline.comtandfonline.comnih.gov

These models are often visualized as 3D contour maps, which highlight regions where modifications to the molecule's structure would likely increase or decrease its activity. For example, a 3D-QSAR study on pyrrolo[3,4-c]pyrazole derivatives as Aurora-A kinase inhibitors yielded statistically significant CoMFA and CoMSIA models (r²cv of 0.667 and 0.664, respectively), providing a guide for designing more potent inhibitors. tandfonline.comtandfonline.com These advanced models are powerful tools for rational drug design, especially when combined with molecular docking studies to understand the binding mode of the ligands. msjonline.orgnih.gov

| Compound Series | Target | Method | r²cv (q²) | r² | Reference |

|---|---|---|---|---|---|

| Pyrrolo[3,4-c]pyrazole derivatives | Aurora-A Kinase | CoMFA | 0.667 | N/A | tandfonline.comtandfonline.com |

| Pyrrolo[3,4-c]pyrazole derivatives | Aurora-A Kinase | CoMSIA | 0.664 | N/A | tandfonline.comtandfonline.com |

| Fused Pyrazole derivatives | p38α MAPK | CoMFA | 0.725 | 0.961 | nih.gov |

| Fused Pyrazole derivatives | p38α MAPK | CoMSIA | 0.609 | 0.905 | nih.gov |

Ligand-Based Drug Design (LBDD) Principles

Ligand-based drug design (LBDD) is a strategy used in medicinal chemistry when the three-dimensional structure of the biological target is unknown. hodoodo.comdotlearn.com Instead, LBDD relies on the knowledge of molecules that are known to interact with the target. dotlearn.com The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. This approach involves identifying common structural features (pharmacophores) among active compounds and using this information to design new, potentially more potent molecules. doi.org

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering its biological response. gardp.org For this compound, two key pharmacophoric units can be identified: the pyrazole ring and the m-tolylpiperazine moiety.

Pyrazole Nucleus: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. irjmets.com It is a well-established pharmacophore found in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and anxiolytic agents. doi.orgresearchgate.net The pyrazole scaffold can engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking. globalresearchonline.net

Phenylpiperazine Moiety: The phenylpiperazine group is a common structural motif in centrally acting drugs, particularly antipsychotics and anxiolytics. hodoodo.com The nitrogen atoms of the piperazine (B1678402) ring are crucial for forming salts and can act as hydrogen bond acceptors, while the phenyl ring can participate in hydrophobic and aromatic interactions within the receptor binding pocket. The substitution pattern on the phenyl ring is a key determinant of pharmacological activity. units.it

A general pharmacophore model for compounds like this compound would likely include a hydrophobic region (the tolyl group), a hydrogen bond acceptor (the piperazine nitrogens), and another aromatic or heterocyclic region (the pyrazole ring), all at specific distances from one another. gardp.org

Lead optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. gardp.org Structure-activity relationship (SAR) studies are central to this process, systematically altering parts of the molecule to understand their contribution to its biological activity. wiley.comcollaborativedrug.com

For a molecule like this compound, optimization would involve modifying its three main components: the pyrazole ring, the ethyl linker, and the tolyl-piperazine moiety. The goal is to enhance the desired anxiolytic activity while minimizing side effects. wiley.com

Table 1: Conceptual Structural Modification Strategies for this compound

| Molecular Component | Potential Modification | Desired Outcome/Rationale |

| Pyrazole Ring | Varying substituents (e.g., changing the methyl group to other alkyls or halogens). | To probe the steric and electronic requirements of the binding pocket and potentially improve binding affinity or selectivity. |

| Ethyl Linker | Altering the length of the alkyl chain (e.g., propyl, butyl). | To optimize the distance between the pyrazole and piperazine pharmacophores for better receptor fit, as seen in the development of other CNS drugs. nih.gov |

| m-Tolyl Group | Changing the position (ortho, meta, para) or nature (e.g., chloro, methoxy) of the substituent on the phenyl ring. | To fine-tune electronic properties and steric bulk, which can significantly impact receptor binding affinity and selectivity. units.it |

This systematic modification helps build a comprehensive SAR profile, guiding medicinal chemists toward a more optimized clinical candidate. wiley.com

Identification of Key Pharmacophoric Features

Computational Chemistry Applications in Preclinical Drug Design

The initial development of this compound, based on patents from the 1970s, predates the widespread use of modern computational chemistry. wikipedia.org Today, however, computational tools are indispensable in preclinical drug design for accelerating the discovery and optimization of new drug candidates. wiley.com

If a compound like this compound were being designed now, computational methods would be applied throughout the process:

Pharmacophore Modeling: Computational software can generate 3D pharmacophore models from a set of active ligands. These models serve as 3D search queries to screen large virtual databases for new molecules with the desired features, a process known as virtual screening. nih.govarxiv.org

Molecular Docking: If the 3D structure of the biological target (e.g., a specific serotonin (B10506) or dopamine (B1211576) receptor) is known, molecular docking can be used to predict how a molecule like this compound would bind. researchgate.net This technique helps to visualize key interactions, understand the SAR at a molecular level, and prioritize which new analogs to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com These models can predict the activity of newly designed, unsynthesized molecules, saving time and resources.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.com This in silico analysis helps to identify potential liabilities early in the drug design process, allowing for modifications to improve the drug-like properties of the compound.

These computational techniques allow for the rational design of molecules with a higher probability of success, making the drug discovery process more efficient and cost-effective. wiley.com

Theoretical and Conceptual Frameworks in Tolpiprazole Research

Evolution of Neurotransmitter Hypotheses in Preclinical Psychopharmacology (e.g., Dopamine (B1211576) Dysregulation Hypothesis)

The journey to understand the neurobiological underpinnings of psychosis has been a long and evolving one, with the dopamine hypothesis serving as a cornerstone for decades. cambridge.orgnih.gov Initially, the hypothesis posited that psychosis, particularly in schizophrenia, stemmed from a simple excess of dopamine. nih.govgijhsr.com This was largely based on pharmacological evidence: drugs that increase dopamine transmission can induce psychosis, while all effective antipsychotics at the time blocked dopamine D2 receptors. cambridge.orgnih.govwikipedia.org

Over time, this "classical" dopamine hypothesis has been refined. nih.gov It is now understood that the issue is not merely an overabundance of dopamine but a more complex dysregulation of the entire dopaminergic system. nih.govwikipedia.org The current iteration, often referred to as the dopamine dysregulation hypothesis, suggests a hyperactive dopaminergic state in certain brain regions, like the mesolimbic pathway, contributing to positive symptoms, and a hypoactive state in other regions, such as the mesocortical pathway, leading to negative and cognitive symptoms. psychopharmacologyinstitute.commedizinonline.com This more nuanced understanding has been supported by neuroimaging studies showing altered dopamine synthesis capacity and receptor availability in individuals with schizophrenia. wikipedia.orgdovepress.com

Furthermore, the focus has expanded beyond dopamine to include other neurotransmitter systems, recognizing that a "global chemical synaptic dysregulation" is likely at play. wikipedia.org Evidence increasingly points to the involvement of serotonin (B10506) and glutamate (B1630785) networks in the pathophysiology of psychosis. cambridge.orgnih.gov For instance, the glutamate hypothesis suggests that dysfunction of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, contributes to the cognitive and negative symptoms of schizophrenia. nih.govopenaccessjournals.com The interplay between these systems is crucial; for example, serotonin can modulate dopamine release, and NMDA receptor hypofunction can lead to increased dopaminergic activity. nih.govnih.gov This evolution in thinking, from a single neurotransmitter to a multi-system dysregulation model, has paved the way for the development of novel compounds like Tolpiprazole, which are designed to modulate multiple neurotransmitter systems.

The Role of Partial Agonism in Receptor Modulation (General Principles)

The concept of partial agonism is a fundamental principle in pharmacology that offers a more sophisticated approach to receptor modulation compared to full agonism or antagonism. numberanalytics.comnumberanalytics.com Unlike full agonists that produce a maximal response upon binding to a receptor, or antagonists that block the receptor without eliciting a response, partial agonists bind to and activate a receptor but produce a submaximal response. numberanalytics.comwikipedia.orgnih.gov This is because they possess lower intrinsic efficacy, meaning they are less effective at activating the receptor's signaling cascade even when fully occupying the receptor population. numberanalytics.comnih.gov

This principle is particularly relevant in the context of the dopamine dysregulation seen in conditions like schizophrenia. plos.org A partial agonist at the dopamine D2 receptor, for example, could theoretically enhance dopaminergic activity in the mesocortical pathway (where dopamine is thought to be deficient) while simultaneously reducing the overactivity in the mesolimbic pathway (where dopamine is thought to be in excess). psychopharmacologyinstitute.com This stabilizing effect is a key feature of drugs like aripiprazole (B633) and is a central concept in the development of newer compounds like this compound. psychopharmacologyinstitute.comnih.gov Additionally, by not completely blocking the receptor, partial agonists may cause less receptor desensitization and internalization compared to full antagonists, potentially leading to more sustained therapeutic effects. numberanalytics.com

Concepts of Polypharmacology and Multi-Targeting Approaches in Preclinical Development

The traditional "one-drug, one-target" paradigm in drug discovery has increasingly given way to the concept of polypharmacology, which involves designing pharmaceutical agents to interact with multiple targets. sci-hub.stnih.gov This shift is driven by the understanding that complex diseases, particularly those affecting the central nervous system (CNS), are often the result of dysregulation across multiple pathways and are therefore unlikely to be effectively treated by modulating a single target. sci-hub.stnih.govscielo.org.mx Polypharmacology can be achieved through the combination of multiple drugs or, more elegantly, through a single chemical entity that possesses affinity for several molecular targets. nih.gov

The rationale behind a multi-targeting approach is to achieve a more comprehensive and potentially synergistic therapeutic effect, while possibly mitigating some of the off-target effects that can arise from highly selective ligands. sci-hub.stscielo.org.mx In the context of CNS disorders, where neurotransmitter systems are highly interconnected, a drug that modulates multiple receptors can offer a more nuanced and effective intervention. nih.gov For example, the interaction between serotonin and dopamine systems is well-established, and targeting both can lead to improved outcomes. nih.gov

The development of compounds like this compound, which exhibit a broad receptor binding profile, exemplifies this multi-targeting strategy. By simultaneously interacting with various dopamine and serotonin receptor subtypes, such compounds aim to address the multifaceted nature of the underlying pathology. nih.gov The challenge in designing such multi-target ligands lies in achieving the desired activity at a specific set of targets while avoiding interactions with "anti-targets" that could lead to adverse effects. nih.gov Computational methods and systems pharmacology are increasingly being used to predict and analyze the complex interactions of these polypharmacological agents. scielo.org.mxfrontiersin.orgtcmsp-e.com

Translational Research Paradigms from Preclinical Findings to Novel Compound Development (Excluding Clinical Outcomes)

Translational research acts as a critical bridge, moving promising discoveries from the laboratory "bench" to potential clinical applications at the "bedside". pharmafeatures.comd-nb.info This process involves a bidirectional flow of information, where preclinical findings inform clinical development and clinical observations can guide further basic research. researchgate.net The initial stages of this paradigm for a novel chemical entity like this compound would involve extensive preclinical evaluation.

This process begins with in vitro studies to characterize the compound's pharmacological profile, including its binding affinities and functional activities at various receptors. Following this, in vivo animal models are employed to assess the compound's effects on behavior and neurochemistry. acnp.org These models, while not perfect recapitulations of human disease, are essential for providing initial evidence of a compound's potential therapeutic utility. nih.govmdpi.com For a compound intended for psychiatric disorders, these models might assess behaviors analogous to positive, negative, or cognitive symptoms. acnp.orgnih.gov

The data gathered from these preclinical studies are crucial for making the decision to move a compound forward into the next phase of development. wisc.edunih.gov This includes establishing a preliminary understanding of the compound's mechanism of action and its potential efficacy. The goal of this preclinical phase is to build a strong scientific rationale for initiating human trials. dndi.orgtandfonline.com The success of this translational process hinges on the predictive validity of the preclinical models and the ability to extrapolate findings from animals to humans, a significant challenge in neuropsychopharmacology. pharmafeatures.comd-nb.infoannualreviews.org

Future Directions in Preclinical Research on Novel Chemical Entities

The landscape of preclinical research for novel chemical entities is continuously evolving, driven by the need for more effective treatments and a deeper understanding of complex diseases. frontiersin.orgtandfonline.com A key area of advancement is the development of more sophisticated and predictive animal models. nih.gov There is a growing recognition that models with greater disease-relevant pathology may improve the translational success of preclinical findings. nih.gov This includes exploring models that better capture the heterogeneity of psychiatric illnesses. nih.govfrontiersin.org

Another promising direction is the integration of advanced technologies into preclinical research. This includes the use of novel neuroimaging techniques in animal models to provide a more direct link to human studies, and the application of genomic and proteomic approaches to identify novel therapeutic targets and biomarkers. annualreviews.org The development of drugs targeting novel mechanisms beyond the traditional dopamine and serotonin systems, such as the trace amine-associated receptor 1 (TAAR1) and the glutamate system, is also a major focus. dovepress.commdpi.com

Furthermore, there is an increasing emphasis on a "systems pharmacology" approach, which uses computational modeling to understand the complex network effects of a drug on multiple targets and pathways. tcmsp-e.com This can aid in the rational design of multi-target drugs with optimized efficacy and reduced side effects. researchgate.net The ultimate goal of these future directions is to improve the efficiency of the drug discovery process and increase the likelihood that promising preclinical compounds will translate into effective clinical therapies. tandfonline.comtandfonline.com

Q & A

Q. How to optimize literature reviews for this compound’s mechanism of action?

- Answer : Use Boolean search terms in PubMed/Scopus:

("this compound" OR "PPI derivatives") AND ("H+/K+-ATPase inhibition" OR "gastric acid secretion"). Prioritize studies with in vivo validation and exclude non-peer-reviewed sources. Tools like EndNote or Zotero manage citations .

Data Presentation & Validity

Q. What are common threats to validity in this compound pharmacokinetic studies, and how are they minimized?

- Answer : Threats include batch variability (control via USP-standard reference materials) and analytical drift (use internal standards like deuterated this compound). For clinical trials, randomize subjects and blind analysts to treatment groups. Statistical power analysis ensures adequate sample size .

Q. How should conflicting solubility data for this compound be reported and interpreted?

- Answer : Disclose experimental conditions (temperature, solvent purity, agitation method). Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. If contradictions persist, propose hypotheses (e.g., polymorphic differences) and validate via XRPD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.